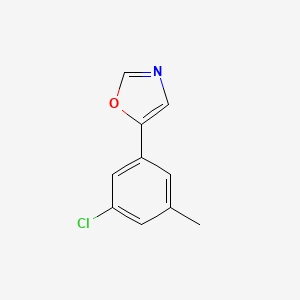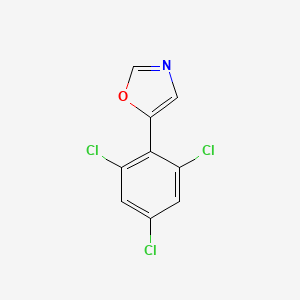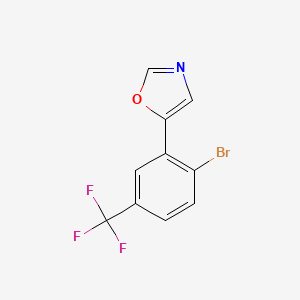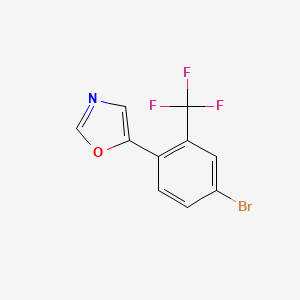
5-(2-methyl-4-(trifluoromethyl)phenyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(2-methyl-4-(trifluoromethyl)phenyl)oxazole” is a heterocyclic compound. It has a molecular formula of C11H8F3NO . The IUPAC name for this compound is 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole .
Synthesis Analysis
The synthesis of oxazoles, including “this compound”, often involves methods such as direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 . Other methods include the use of task-specific phosphine ligands, palladium-catalyzed C-5 arylation of oxazoles in polar solvents, and C-2 arylation in nonpolar solvents .Molecular Structure Analysis
The molecular structure of “this compound” includes a 5-membered oxazole ring with one oxygen atom at position 1 and a nitrogen at position 3, separated by a carbon in-between . The compound also contains a trifluoromethyl group and a methyl group attached to the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 227.18 . More specific properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.科学的研究の応用
5-MTPO has a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of various enzymes, as well as to study the effects of various environmental factors on the reactivity of organic molecules. Additionally, 5-MTPO has been used to study the catalytic activity of transition metal complexes and to investigate the reactivity of organometallic compounds. Furthermore, 5-MTPO has been used in the synthesis of a variety of organic compounds, including polymers, heterocycles, and other organometallic compounds.
作用機序
The mechanism of action of 5-MTPO is not completely understood. However, it is believed that the compound is able to react with a variety of organic compounds due to its ability to form hydrogen bonds with other molecules. Additionally, 5-MTPO has been shown to be able to act as a Lewis acid, which allows it to form complexes with other molecules. This is thought to be the basis of its reactivity with other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MTPO are not well understood. However, it is believed that the compound may have some anti-inflammatory and anti-bacterial properties. Additionally, 5-MTPO has been shown to inhibit the growth of certain types of cancer cells in vitro. However, further research is needed to determine the exact biochemical and physiological effects of 5-MTPO.
実験室実験の利点と制限
5-MTPO has several advantages for use in laboratory experiments. It is relatively non-toxic and has a low melting point, which makes it easy to work with. Additionally, it is soluble in many organic solvents and is stable under a wide range of conditions. However, 5-MTPO also has some limitations. It is not water soluble, which can limit its use in certain types of experiments. Additionally, it is relatively expensive and can be difficult to obtain in large quantities.
将来の方向性
There are a variety of potential future directions for research involving 5-MTPO. One potential direction is further research into the biochemical and physiological effects of the compound. Additionally, further research into the mechanism of action of 5-MTPO may lead to new applications for the compound. Additionally, further research into the synthesis of 5-MTPO may lead to more efficient and cost-effective methods for producing it. Finally, research into the use of 5-MTPO in the synthesis of other organic compounds may lead to new and more efficient synthesis methods.
合成法
5-MTPO is typically synthesized through a process known as the Suzuki-Miyaura reaction. This is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound, which results in a C-C bond formation. In the case of 5-MTPO, the aryl halide is 2-methyl-4-(trifluoromethyl)phenyl bromide and the organoboron compound is 5-bromo-1-pentanol. The Suzuki-Miyaura reaction is a reliable and efficient method for synthesizing 5-MTPO, and it is often used in other organic synthesis reactions.
特性
IUPAC Name |
5-[2-methyl-4-(trifluoromethyl)phenyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-7-4-8(11(12,13)14)2-3-9(7)10-5-15-6-16-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCCNHXMJLSSIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














